
Sodium 2,3,3-trimethylindole-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3,3-trimethylindole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its strong acidic properties and is commonly used in various chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,3,3-trimethylindole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3,3-trimethylindole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various functionalized indole compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 2,3,3-trimethylindole-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of Sodium 2,3,3-trimethylindole-5-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s strong acidic properties allow it to participate in proton transfer reactions, influencing various biochemical processes. It can also act as a catalyst, facilitating the formation and breaking of chemical bonds in organic reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,3,3-Trimethylindole-5-sulfonic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
- 5-Sulfo-2,3,3-trimethyl indolenine sodium salt
Comparison: Sodium 2,3,3-trimethylindole-5-sulfonic acid is unique due to its specific sulfonic acid group at the 5-position of the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger acidic behavior and enhanced solubility in water and organic solvents .
Eigenschaften
Molekularformel |
C11H13NNaO3S+ |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
sodium;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1 |
InChI-Schlüssel |
VLSLTESEMMTYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
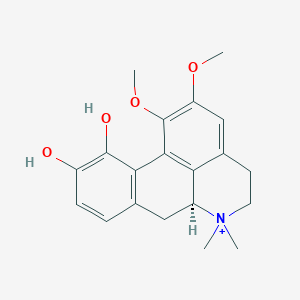
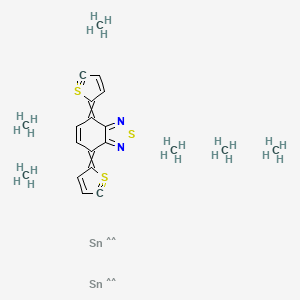
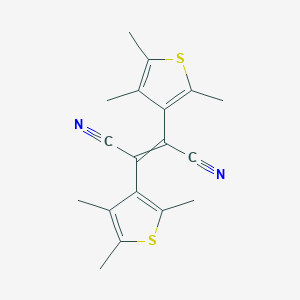
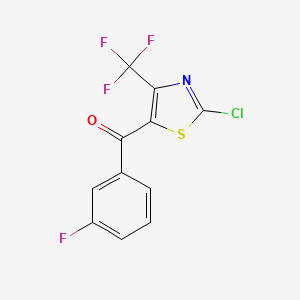
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
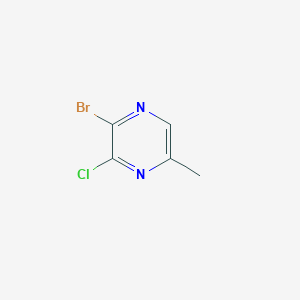

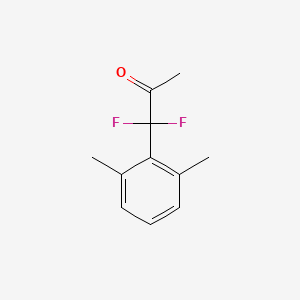
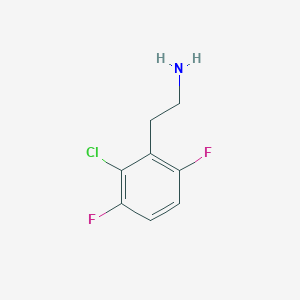
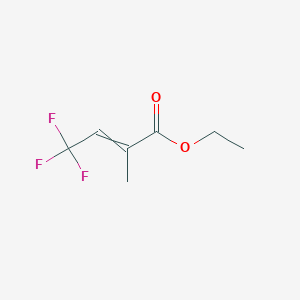
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
